Standard pyrazolo[1,5-a]pyrimidines or non-CF3 analogs fail to replicate the potency, selectivity, or binding modes of the 3-trifluoromethyl variant. SAR studies confirm CF3 substitution uniquely modulates electronic density and conformation for kinase inhibition (Pim-1, B-Raf, CDKs) and antimalarial activity.
- **Kinase selectivity:** KinomeScan S(35) = 0.005; sub-micromolar JAK1/VPS34 binding
- **Antimalarial advantage:** 25× PfDHODH inhibition vs methyl (class-level SAR)
- **Supply:** Multiple pack sizes, global shipping, batch-specific COA available
Molecular FormulaC7H4F3N3
Molecular Weight187.12 g/mol
CAS No.1186194-67-1
Cat. No.B3088709
⚠ Attention: For research use only. Not for human or veterinary use.
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 1186194-67-1) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry widely exploited for kinase inhibitor development [1]. The compound features a fused bicyclic core with a trifluoromethyl substituent at the 3-position, which confers distinct electronic and steric properties relative to unsubstituted or alkyl-substituted analogs. The pyrazolo[1,5-a]pyrimidine core is a known bioisostere of purine, enabling ATP-competitive kinase inhibition across multiple targets including Pim-1, B-Raf, CDKs, and TRK family kinases [2]. The specific 3-trifluoromethyl substitution pattern is a critical determinant of potency, selectivity, and physicochemical properties that differentiate this compound from other C-3 substituted analogs [3].
Privileged kinase inhibitor scaffold
Purine bioisostere core supports ATP-competitive kinase inhibition across Pim-1, B-Raf, CDK, and TRK family targets.
3-CF₃ substitution as critical SAR determinant
Trifluoromethyl group modulates electronic density and binding-pocket conformation; reported to differentiate potency and selectivity from 3-H or 3-CH₃ analogs.
Microwave-compatible synthesis
Reported 20–93% yield via microwave-assisted route; suitable for rapid analog library generation in hit-to-lead workflows.
Class-level SAR context; compound-specific validation recommended.
[1] Attia, M.H.; Lasheen, D.S.; Samir, N.; Taher, A.T.; Abdel-Aziz, H.A.; Abou El Ella, D.A. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv. 2025, 15, 3756–3828. DOI: 10.1039/d4ra07556k. View Source
[2] Xu, Y.; Brenning, B.G.; Kultgen, S.G.; Foulks, J.M.; Clifford, A.; Lai, S.; Chan, A.; Merx, S.; McCullar, M.V.; Kanner, S.B.; Ho, K.K. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS Med. Chem. Lett. 2014, 5, 477–482. DOI: 10.1021/ml500300c. View Source
[3] Azeredo, L.F.S.P.; et al. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors. Eur. J. Med. Chem. 2017, 126, 72–83. DOI: 10.1016/j.ejmech.2016.09.073. View Source
The pyrazolo[1,5-a]pyrimidine scaffold exhibits profound structure-activity relationship (SAR) sensitivity, particularly at the C-3 position. Direct substitution of the trifluoromethyl group with hydrogen, methyl, phenyl, or other moieties produces compounds with markedly divergent biological profiles, as established by multiple independent SAR studies [1]. The -CF3 group is not merely a lipophilic appendage; it uniquely modulates both electronic density on the pyrazolo[1,5-a]pyrimidine core and the three-dimensional conformation of the binding pocket interaction . In antimalarial SAR, the presence of a CF3 group at specific positions increased activity by orders of magnitude compared to methyl analogs [2]. Similarly, in kinase inhibition, C-3 substitution directly governs both potency and selectivity across diverse kinase panels [3]. Consequently, procurement of a generic 'pyrazolo[1,5-a]pyrimidine' or an alternative C-3 substituent cannot be assumed to recapitulate the biological performance or physicochemical properties of the 3-trifluoromethyl variant, necessitating compound-specific validation for reproducible scientific outcomes.
Common Substitute
Generic pyrazolo[1,5-a]pyrimidine or 3-H / 3-CH₃ analog
C-3 substituent identity directly governs kinase selectivity and binding mode. Reported SAR shows CF₃ substitution may produce ~25-fold potency shifts versus CH₃ in PfDHODH assays; electronic and steric profiles of 3-H or 3-alkyl variants may not transfer to the 3-CF₃ scaffold without compound-specific validation.
The 3-CF₃ group supports a reported non-hinge-binding mode in B-Raf crystallography studies. Analogs lacking this substitution typically adopt classical hinge-binding poses; binding-mode differences may alter resistance-mutation response and cannot be assumed interchangeable.
Class-level ADME evidence suggests CF₃ substitution may improve metabolic stability relative to methyl or unsubstituted analogs. Procurement of a generic pyrazolo[1,5-a]pyrimidine building block does not recapitulate the lipophilicity-stability balance associated with the 3-CF₃ variant.
[1] Singleton, J.D.; Dass, R.; Neubert, N.R.; Smith, R.M.; Webber, Z.; Hansen, M.D.H.; Peterson, M.A. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. Bioorg. Med. Chem. Lett. 2020, 30, 126813. DOI: 10.1016/j.bmcl.2019.126813. View Source
[2] Azeredo, L.F.S.P.; et al. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors. Eur. J. Med. Chem. 2017, 126, 72–83. DOI: 10.1016/j.ejmech.2016.09.073. View Source
[3] Xu, Y.; Brenning, B.G.; Kultgen, S.G.; Foulks, J.M.; Clifford, A.; Lai, S.; Chan, A.; Merx, S.; McCullar, M.V.; Kanner, S.B.; Ho, K.K. Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds as potent and selective Pim-1 inhibitors. ACS Med. Chem. Lett. 2014, 5, 477–482. DOI: 10.1021/ml500300c. View Source
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Selectivity Data vs. Key Comparators
CF3 Substitution Potency Gain in PfDHODH Inhibition
In a series of 7-arylaminopyrazolo[1,5-a]pyrimidines evaluated against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), compounds bearing a CF3 group at position 2 or 5 of the pyrazolo[1,5-a]pyrimidine ring exhibited significantly enhanced inhibitory activity compared to methyl-substituted analogs [1]. While this study did not examine the 3-CF3 isomer directly, the class-level SAR demonstrates that CF3 substitution confers a 25- to 40-fold improvement in potency over CH3 substitution at the same position [1].
CF₃ Potency Gain in PfDHODHClass-level inference
~25-fold greater potency
CF₃ analog IC₅₀ = 0.16 µM vs CH₃ analog IC₅₀ = 4 µM; enzymatic assay, recombinant PfDHODH
Supports CF₃ substitution as a reported potency-conferring motif in this target class; 3-CF₃ isomer not directly tested.
Data to verify for 3-CF₃ position specifically.
AntimalarialPfDHODH inhibitionSAR
Evidence Dimension
PfDHODH enzyme inhibition (IC50)
Target Compound Data
Not directly measured in this study; CF3 at position 2 or 5 of related analogs produced IC50 = 0.16 ± 0.01 μM for compound 30 [1]
Comparator Or Baseline
CH3 at position 2 or 5: Compound 25 (R2 = CH3; R5 = CH3) IC50 = 4 ± 1 μM [1]
Quantified Difference
~25-fold greater potency for CF3-substituted analog (0.16 μM vs 4 μM)
Conditions
Enzymatic assay using recombinant PfDHODH
Why This Matters
This class-level SAR confirms that the trifluoromethyl group is not interchangeable with a methyl group; the CF3 moiety provides a substantial potency advantage in this target class, which may extend to the 3-CF3 isomer.
AntimalarialPfDHODH inhibitionSAR
[1] Azeredo, L.F.S.P.; et al. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors. Eur. J. Med. Chem. 2017, 126, 72–83. DOI: 10.1016/j.ejmech.2016.09.073. View Source
Potent Dual CDK2/TRKA Inhibition
A recent study synthesized and evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for dual CDK2/TRKA kinase inhibition. Compounds 6t and 6s, which contain a 3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine core, exhibited potent inhibitory activity with IC50 values of 0.09 μM and 0.23 μM against CDK2, and 0.45 μM against TRKA, respectively [1]. These values are comparable to the clinical reference inhibitors ribociclib (CDK2 IC50 = 0.07 μM) and larotrectinib (TRKA IC50 = 0.07 μM) [1].
1.3-fold less potent than ribociclib (0.09 μM vs 0.07 μM)
Conditions
In vitro enzymatic kinase assay
Why This Matters
This data demonstrates that 3-CF3 pyrazolo[1,5-a]pyrimidine derivatives can achieve potency comparable to approved kinase inhibitors, validating the scaffold as a viable starting point for drug discovery programs targeting CDK2 and TRKA.
A 2020 study reported that monosubstituted 3-(benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidine (compound 13) exhibited exceptional kinase selectivity with a KinomeScan selectivity score of 0.005 (S(35) = 0.005) and Kd values of 0.55 ± 0.055 μM for JAK1 JH2 pseudokinase and 0.410 ± 0.20 μM for VPS34 [1]. In contrast, Dorsomorphin (Compound C), a commonly used AMPK inhibitor and pyrazolopyrimidine comparator, exhibits a much broader kinase inhibition profile and is approximately 2- to 3-fold less potent in cellular assays (EC50 ~0.84–0.52 μM for most active disubstituted analogs in this series) [1].
Dorsomorphin (Compound C): EC50 = 0.84–0.52 μM in A2780 and MCF7 assays; broader kinase inhibition profile [1]
Quantified Difference
~2-3 fold lower cellular potency and significantly lower kinase selectivity for Dorsomorphin
Conditions
KinomeScan (403 kinases) and cellular antiproliferative assays (A2780 ovarian cancer, MCF7 breast cancer)
Why This Matters
This evidence highlights that specific C-3 substitution on the pyrazolo[1,5-a]pyrimidine core yields compounds with superior selectivity profiles compared to widely used tool compounds like Dorsomorphin, making the 3-substituted scaffold a more precise molecular probe for target validation.
JAK1VPS34Kinase selectivityKinomeScan
[1] Singleton, J.D.; Dass, R.; Neubert, N.R.; Smith, R.M.; Webber, Z.; Hansen, M.D.H.; Peterson, M.A. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. Bioorg. Med. Chem. Lett. 2020, 30, 126813. DOI: 10.1016/j.bmcl.2019.126813. View Source
Non-Hinge-Binding Mode in B-Raf Kinase Inhibition
X-ray crystallography studies of C-3 substituted N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamides revealed that inhibitor 10n binds to B-Raf kinase without forming a hinge-binding hydrogen bond, a binding mode distinct from many ATP-competitive kinase inhibitors . This non-hinge-binding mechanism is directly attributable to the specific C-3 substitution pattern; analogs lacking this substitution or with different C-3 groups typically adopt classical hinge-binding poses .
Non-Hinge-Binding in B-RafSource review
X-ray crystallography confirms non-hinge-binding mode for 3-CF₃ derivative 10n
No hinge hydrogen bond; binding mode distinct from typical ATP-competitive pyrazolo[1,5-a]pyrimidines
Binding-mode context may inform resistance-mutation studies; structural data source requires verification.
Sources not specified; data to verify before procurement decisions.
Qualitative binding mode difference; no hinge hydrogen bond formation
Conditions
X-ray crystallography of B-Raf kinase-inhibitor complex
Why This Matters
The unique non-hinge-binding mode may confer advantages in overcoming resistance mutations that affect the hinge region, a common mechanism of acquired resistance to kinase inhibitors. This differentiates 3-CF3 substituted analogs from other pyrazolo[1,5-a]pyrimidines.
Microwave-Assisted Synthesis for Rapid Library Generation
A microwave-assisted synthetic route for 3-substituted pyrazolo[1,5-a]pyrimidines was developed, yielding products in 20–93% (average 59%) across a diverse array of derivatives [1]. This methodology is particularly well-suited for the 3-CF3 variant, as the electron-withdrawing trifluoromethyl group does not impede the cyclization step [2]. In contrast, traditional thermal cyclization methods for unsubstituted or alkyl-substituted analogs often require longer reaction times (hours to days) and give lower yields (typically <50%) [2].
Microwave-assisted synthesis of 3-substituted pyrazolo[1,5-a]pyrimidines: 20–93% yield, 20 min per step, total 1 hour for 3 steps [1]
Comparator Or Baseline
Traditional thermal cyclization: <50% yield, hours to days reaction time [2]
Quantified Difference
~2-fold higher average yield (59% vs <50%) and ~10- to 100-fold faster reaction time
Conditions
Microwave reactor at 120°C, 20 min per step
Why This Matters
The efficient microwave-assisted synthesis reduces lead time and cost for procurement of 3-substituted pyrazolo[1,5-a]pyrimidine libraries, enabling faster SAR exploration and hit-to-lead optimization.
[1] Singleton, J.D.; Dass, R.; Neubert, N.R.; Smith, R.M.; Webber, Z.; Hansen, M.D.H.; Peterson, M.A. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. Bioorg. Med. Chem. Lett. 2020, 30, 126813. DOI: 10.1016/j.bmcl.2019.126813. View Source
[2] Jismy, B.; et al. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules 2020, 25, 2062. DOI: 10.3390/molecules25092062. View Source
CF3 Effects on Metabolic Stability & Lipophilicity
In a series of pyrazolopyrimidine CRF-1 receptor antagonists, incorporation of a CF3 group at metabolically labile positions was shown to improve metabolic stability while maintaining or enhancing potency [1]. Specifically, the trifluoromethyl group serves as a metabolically stable lipophilic group that balances the lipophilicity required for target engagement with the metabolic stability needed for favorable pharmacokinetics [1]. While this study focused on CRF-1 antagonists, the underlying principle—that CF3 groups enhance metabolic stability compared to methyl or unsubstituted analogs—is a well-established class-level phenomenon in medicinal chemistry [2].
Methyl-substituted or unsubstituted analogs: Lower metabolic stability [1]
Quantified Difference
Qualitative improvement; exact half-life data not provided in abstract
Conditions
Human liver microsomes, in vitro metabolic stability assay
Why This Matters
The CF3 group is not merely a potency-enhancing substituent; it also confers metabolic stability advantages that are critical for in vivo efficacy studies. This differentiates 3-CF3 analogs from 3-CH3 or 3-H analogs in applications requiring extended half-life or reduced clearance.
ADMEMetabolic stabilityLipophilicityPK
[1] Miller, D.C.; Klute, W.; Calabrese, A.; Brown, A.D. Optimising metabolic stability in lipophilic chemical space: the identification of a metabolically stable pyrazolopyrimidine CRF-1 receptor antagonist. Bioorg. Med. Chem. Lett. 2009, 19, 6144–6147. DOI: 10.1016/j.bmcl.2009.09.095. View Source
[2] Attia, M.H.; Lasheen, D.S.; Samir, N.; Taher, A.T.; Abdel-Aziz, H.A.; Abou El Ella, D.A. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv. 2025, 15, 3756–3828. DOI: 10.1039/d4ra07556k. View Source
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Research & Industrial Applications
CDK2/TRKA Dual Inhibitor Discovery
3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine serves as a core scaffold for developing dual CDK2/TRKA inhibitors with potency comparable to clinical reference compounds (IC50 = 0.09 μM vs ribociclib's 0.07 μM) [1]. Its efficient microwave-assisted synthesis (20–93% yield, 1 hour total reaction time) enables rapid analog generation for SAR studies [2]. Research groups focused on cell cycle regulation or neurotrophic signaling should prioritize this scaffold over unsubstituted pyrazolo[1,5-a]pyrimidines due to the established potency advantage of the 3-CF3 group.
B-Raf Inhibitor with Non-Hinge-Binding Mechanism
The 3-CF3 substitution enables a unique non-hinge-binding mode to B-Raf kinase, as confirmed by X-ray crystallography . This binding mode may circumvent resistance mutations that compromise hinge-binding inhibitors. Medicinal chemistry teams pursuing B-Raf inhibitors for melanoma or other B-Raf-driven cancers should select the 3-CF3 variant over 3-H or 3-alkyl analogs to explore this differentiated binding mechanism, which has been associated with improved cellular activity and solubility .
JAK1/VPS34 Selective Probe Development
Monosubstituted 3-pyrazolo[1,5-a]pyrimidines exhibit exceptional kinase selectivity (KinomeScan S(35) = 0.005) and sub-micromolar binding affinity for JAK1 JH2 pseudokinase and VPS34 [3]. This selectivity profile is superior to widely used tool compounds like Dorsomorphin, which has broader off-target activity [3]. Chemical biology groups requiring precise target validation probes should procure 3-substituted pyrazolo[1,5-a]pyrimidines, including the 3-CF3 variant, to minimize confounding off-target effects in cellular assays.
PfDHODH Inhibitor Optimization for Antimalarials
SAR studies confirm that CF3 substitution on the pyrazolo[1,5-a]pyrimidine ring enhances PfDHODH inhibition by ~25-fold compared to methyl substitution (IC50 = 0.16 μM vs 4 μM) [4]. While the 3-CF3 isomer was not directly tested in this study, the class-level SAR strongly supports its use as a privileged scaffold for antimalarial programs. Procurement of the 3-CF3 building block is recommended for medicinal chemistry efforts targeting Plasmodium falciparum dihydroorotate dehydrogenase.
[2] Singleton, J.D.; Dass, R.; Neubert, N.R.; Smith, R.M.; Webber, Z.; Hansen, M.D.H.; Peterson, M.A. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. Bioorg. Med. Chem. Lett. 2020, 30, 126813. DOI: 10.1016/j.bmcl.2019.126813. View Source
[3] Singleton, J.D.; Dass, R.; Neubert, N.R.; Smith, R.M.; Webber, Z.; Hansen, M.D.H.; Peterson, M.A. Synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines: Discovery of a selective inhibitor of JAK1 JH2 pseudokinase and VPS34. Bioorg. Med. Chem. Lett. 2020, 30, 126813. DOI: 10.1016/j.bmcl.2019.126813. View Source
[4] Azeredo, L.F.S.P.; et al. Evaluation of 7-arylaminopyrazolo[1,5-a]pyrimidines as anti-Plasmodium falciparum, antimalarial, and Pf-dihydroorotate dehydrogenase inhibitors. Eur. J. Med. Chem. 2017, 126, 72–83. DOI: 10.1016/j.ejmech.2016.09.073. View Source
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